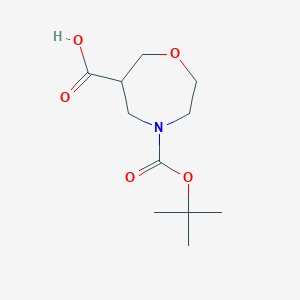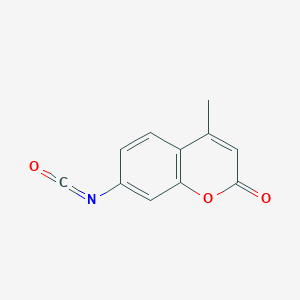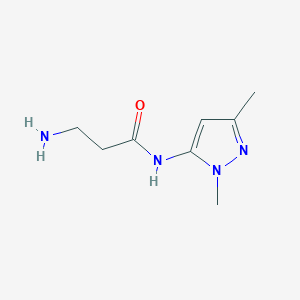
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound characterized by its bromophenyl group attached to a triazole ring, which is further substituted with a carbaldehyde group
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through a multistep process starting with the reaction of 2-bromobenzaldehyde with hydrazine to form a hydrazone, followed by cyclization with a suitable azide source to form the triazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromophenyl group can undergo reduction reactions to form bromophenol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-bromophenol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. The carbaldehyde group can undergo further chemical modifications, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(2-bromophenyl)-1H-1,2,3-triazole-4-bromophenol
1-(2-bromophenyl)-1H-1,2,3-triazole-4-ethanol
Uniqueness: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its bromophenyl group provides unique reactivity compared to other triazole derivatives.
Propriétés
IUPAC Name |
1-(2-bromophenyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIKMGMJOCJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)


![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)






![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)

![7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID](/img/structure/B1528424.png)
